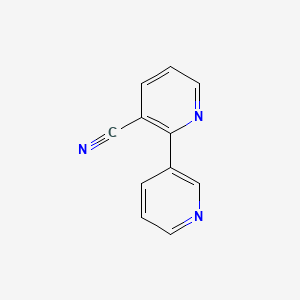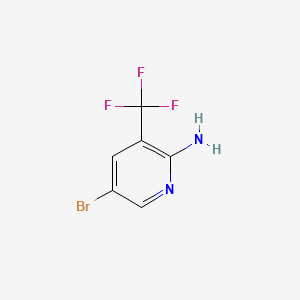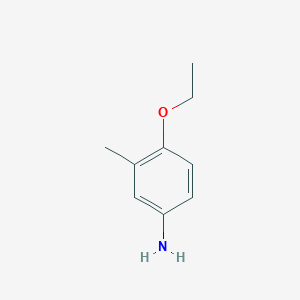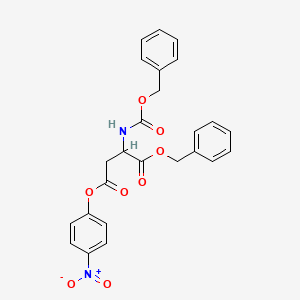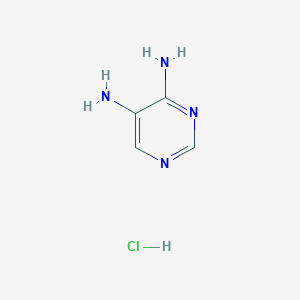
Pyrimidine-4,5-diamine hydrochloride
描述
Pyrimidine-4,5-diamine hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine this compound is characterized by the presence of two amino groups at the 4th and 5th positions of the pyrimidine ring, along with a hydrochloride salt form
作用机制
Target of Action
Pyrimidine-4,5-diamine hydrochloride, like other pyrimidine derivatives, has the ability to interact with various targets by effectively forming hydrogen bonds
Mode of Action
Pyrimidine derivatives are known to interact with their targets by forming hydrogen bonds and acting as bioisosteres for phenyl and other aromatic π systems . This interaction often improves the pharmacokinetic and pharmacodynamic properties of the drug .
Biochemical Pathways
Pyrimidines are known to play a crucial role in nucleotide synthesis, which is a fundamental biochemical pathway in all living organisms . They are also involved in the catabolism of nucleotides to uric acid .
Pharmacokinetics
The pyrimidine ring’s ability to form hydrogen bonds and act as bioisosteres for phenyl and other aromatic π systems often improves the pharmacokinetic and pharmacodynamic properties of the drug .
Result of Action
It is known that pyrimidine derivatives can have a wide range of biological activities, including antibacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective effects .
生化分析
Biochemical Properties
Pyrimidine-4,5-diamine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor for cyclic adenosine monophosphate phosphodiesterase in platelets, which is essential for regulating intracellular levels of cyclic adenosine monophosphate . Additionally, it supports the inhibition of adenosine in thrombocytopenia by preventing the absorption of vascular and blood cells . This compound also strengthens prostacyclin anti-aggregation activity and enhances the biosynthesis of prostacyclin, thereby decreasing pulmonary hypertension .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it modulates the signaling pathways involved in platelet aggregation and vascular function . By inhibiting cyclic adenosine monophosphate phosphodiesterase, it increases the levels of cyclic adenosine monophosphate, which in turn affects gene expression and cellular metabolism . This compound also impacts the biosynthesis of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of cyclic adenosine monophosphate phosphodiesterase, inhibiting its activity and leading to increased levels of cyclic adenosine monophosphate . This elevation in cyclic adenosine monophosphate levels results in the activation of protein kinase A, which phosphorylates various target proteins, thereby altering gene expression and cellular functions . Additionally, this compound enhances the biosynthesis of prostacyclin by upregulating the expression of prostacyclin synthase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound maintains its inhibitory effects on cyclic adenosine monophosphate phosphodiesterase and its ability to enhance prostacyclin biosynthesis over extended periods . Prolonged exposure to the compound may lead to adaptive changes in cellular function, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cyclic adenosine monophosphate phosphodiesterase and enhances prostacyclin biosynthesis without causing significant adverse effects . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclic adenosine monophosphate phosphodiesterase and prostacyclin synthase, influencing their activity and the overall metabolic flux . The compound’s inhibition of cyclic adenosine monophosphate phosphodiesterase leads to increased levels of cyclic adenosine monophosphate, which affects various downstream metabolic processes . Additionally, this compound enhances the biosynthesis of prostacyclin, impacting the levels of this important metabolite .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with membrane transporters that facilitate its uptake into cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its interactions with vascular and blood cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with cyclic adenosine monophosphate phosphodiesterase and other target proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These interactions and localizations are crucial for its inhibitory effects on cyclic adenosine monophosphate phosphodiesterase and its enhancement of prostacyclin biosynthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-4,5-diamine hydrochloride typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate diamines with formamide or formic acid derivatives. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form.
化学反应分析
Types of Reactions: Pyrimidine-4,5-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, dihydropyrimidines, and other pyrimidine derivatives with different functional groups.
科学研究应用
Pyrimidine-4,5-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrially relevant chemicals.
相似化合物的比较
Pyrimidine-2,4-diamine: Similar structure but with amino groups at the 2nd and 4th positions.
Pyrimidine-5,6-diamine: Amino groups at the 5th and 6th positions.
Pyrimidine-4,6-diamine: Amino groups at the 4th and 6th positions.
Uniqueness: Pyrimidine-4,5-diamine hydrochloride is unique due to the specific positioning of its amino groups, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct biological activities and chemical properties compared to other pyrimidine diamines.
属性
IUPAC Name |
pyrimidine-4,5-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.ClH/c5-3-1-7-2-8-4(3)6;/h1-2H,5H2,(H2,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBNENHPZIJFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608758 | |
| Record name | Pyrimidine-4,5-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63211-97-2 | |
| Record name | Pyrimidine-4,5-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


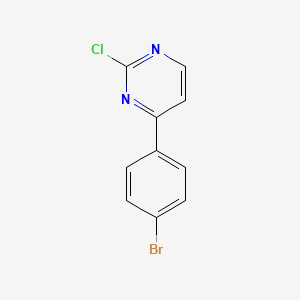

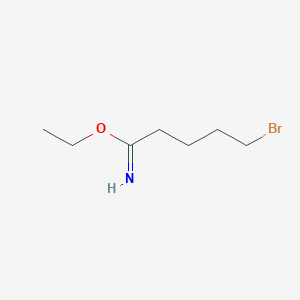
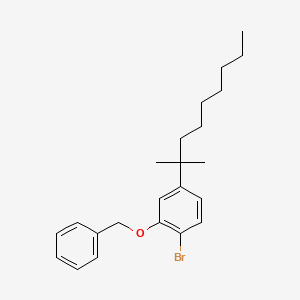
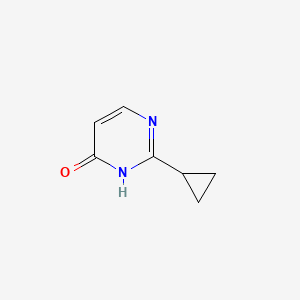
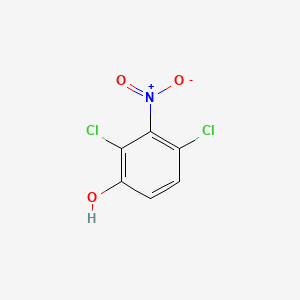
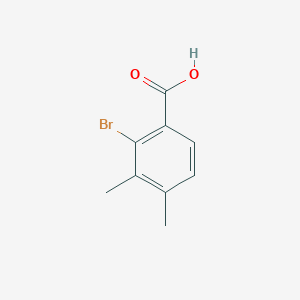
![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)
![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)
